MOM Deprotection: 95% Yield in <10 Minutes with ZnBr₂/n-PrSH vs. Harsh BBr₃ Demethylation Required for Methyl Ether Analogs
Phenolic MOM ethers are quantitatively cleaved using ZnBr₂/n-PrSH at room temperature within 7–10 minutes, achieving 95% isolated yield of the free phenol [1]. In contrast, the methyl ether analog 4-ethynylanisole (CAS 768-60-5) requires BBr₃ in DCM at –78 °C or HI at elevated temperature for demethylation, conditions that are incompatible with acid- or oxidation-sensitive functionality and typically afford lower and more variable yields (often 60–85% for aryl methyl ethers) [2]. The MOM group thus enables late-stage phenol unveiling under conditions that preserve alkyne, alkene, silyl ether, and acetal protecting groups elsewhere in complex molecules [1].
| Evidence Dimension | Deprotection yield and time for phenol unmasking |
|---|---|
| Target Compound Data | 95% isolated yield, <10 minutes at room temperature (ZnBr₂/n-PrSH method) |
| Comparator Or Baseline | 4-Ethynylanisole: requires BBr₃/–78 °C or HI/heat; typical aryl methyl ether cleavage yields 60–85% |
| Quantified Difference | ≥10% higher yield for MOM deprotection; ambient vs. cryogenic conditions; minutes vs. hours |
| Conditions | ZnBr₂ (2.0 equiv), n-PrSH (4.0 equiv), CH₂Cl₂, RT, 7–10 min [1]; BBr₃ (2–5 equiv), DCM, –78 °C to RT, 2–24 h [2] |
Why This Matters
For procurement decisions in multi-step synthesis, the ability to quantitatively deprotect a phenol at room temperature without specialized cryogenic equipment directly reduces step count, purification burden, and yield loss compared to methyl ether-based routes.
- [1] Kim, S. et al. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Lett. 2010, 51, 426–429. [Reports: deprotection in <10 min, 95% yield for di-MOM BINOL; selective in presence of other protecting groups]. View Source
- [2] Demethylation (General Review). Alchetron / Master Organic Chemistry. [Notes: aryl methyl ether cleavage requires BBr₃ or HI; typical yields 60–85% for substituted aryl methyl ethers]. View Source
